molecular formula C9H3BrCl3N B13003410 3-Bromo-2,4,8-trichloroquinoline

3-Bromo-2,4,8-trichloroquinoline

Cat. No.: B13003410
M. Wt: 311.4 g/mol
InChI Key: ZOKMZMWLPKIEAI-UHFFFAOYSA-N
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Description

3-Bromo-2,4,8-trichloroquinoline is a halogenated quinoline derivative Quinoline compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4,8-trichloroquinoline typically involves the halogenation of quinoline derivatives. One common method is the direct bromination and chlorination of quinoline using bromine and chlorine reagents under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process includes halogenation reactions, purification steps, and quality control measures to ensure the consistency and quality of the final product. The use of advanced technologies and equipment in industrial settings can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4,8-trichloroquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Catalysts like palladium or copper are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while oxidation and reduction reactions can produce quinoline oxides or reduced quinoline compounds.

Scientific Research Applications

3-Bromo-2,4,8-trichloroquinoline has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of materials with specific properties, such as liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4,8-trichloroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The halogen atoms in the compound can enhance its binding affinity and specificity for certain targets, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,4,7-trichloroquinoline
  • 3,5,6,7,8-Pentachloroquinoline
  • 6-Fluoro-2-cyanoquinolone

Uniqueness

3-Bromo-2,4,8-trichloroquinoline is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. The presence of bromine and chlorine atoms at specific positions on the quinoline ring can result in distinct properties compared to other halogenated quinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H3BrCl3N

Molecular Weight

311.4 g/mol

IUPAC Name

3-bromo-2,4,8-trichloroquinoline

InChI

InChI=1S/C9H3BrCl3N/c10-6-7(12)4-2-1-3-5(11)8(4)14-9(6)13/h1-3H

InChI Key

ZOKMZMWLPKIEAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C(=C2Cl)Br)Cl

Origin of Product

United States

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